Midostaurin (Standard)

Descripción

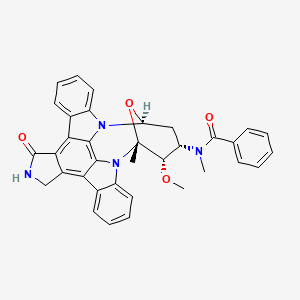

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies. |

|---|---|

Número CAS |

120685-11-2 |

Fórmula molecular |

C35H30N4O4 |

Peso molecular |

570.6 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1 |

Clave InChI |

BMGQWWVMWDBQGC-AKZXJVOYSA-N |

SMILES isomérico |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

SMILES canónico |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |

Apariencia |

Solid powder |

melting_point |

235-260 |

Otros números CAS |

120685-11-2 |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

<1mg/mL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4'-N-benzoyl staurosporine 4'-N-benzoylstaurosporine benzoylstaurosporine CGP 41 251 CGP 41251 CGP-41251 midostaurin N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide PKC 412 PKC-412 PKC412 Rydapt |

Origen del producto |

United States |

Foundational & Exploratory

Midostaurin in FLT3-Mutated Acute Myeloid Leukemia: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with an aggressive disease course and poor prognosis.[2][3] Midostaurin, a multi-targeted kinase inhibitor, was the first targeted therapy approved for this patient population, representing a significant advancement in the treatment of AML.[4][5] This technical guide provides an in-depth analysis of the molecular mechanism of action of midostaurin in FLT3-mutated AML, detailing its interaction with the FLT3 receptor, inhibition of downstream signaling cascades, and the cellular consequences that underpin its therapeutic efficacy. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols, and explores mechanisms of resistance.

The Role of FLT3 in AML Pathogenesis

The FLT3 receptor is a class III receptor tyrosine kinase crucial for the normal development, proliferation, and survival of hematopoietic stem and progenitor cells.[6][7] In a physiological state, the binding of its ligand (FL) induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its cytoplasmic domain.[7][8] This activation initiates several downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which regulate essential cellular functions.[7][9]

In AML, two primary types of activating mutations lead to ligand-independent, constitutive activation of the FLT3 receptor:

-

Internal Tandem Duplications (FLT3-ITD): Occurring in about 23-25% of AML cases, these in-frame duplications within the juxtamembrane domain disrupt its autoinhibitory function, leading to constant kinase activity.[4][10][11] FLT3-ITD mutations are strongly correlated with a high leukemic burden, increased relapse rates, and reduced overall survival.[4][11]

-

Tyrosine Kinase Domain (TKD) Mutations: These are typically point mutations, most commonly at the D835 residue within the activation loop, and are found in approximately 7-8% of AML patients.[4][10] These mutations stabilize the active conformation of the kinase, also resulting in constitutive signaling.[12]

This unrelenting signaling drives uncontrolled proliferation and confers a survival advantage to leukemic blasts, making the mutated FLT3 receptor a prime therapeutic target.[8][9]

Midostaurin: Biochemical Profile and Core Mechanism

Midostaurin (N-benzoyl-staurosporine) is an orally administered, multi-targeted kinase inhibitor.[13] It functions primarily by competing with ATP for the binding site within the catalytic domain of various kinases.[6] While initially developed as a protein kinase C (PKC) inhibitor, its potent activity against both wild-type and mutated forms of the FLT3 receptor led to its development in AML.[4][14]

The core mechanism of action of midostaurin in FLT3-mutated AML is the direct inhibition of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 receptor, midostaurin prevents its autophosphorylation, thereby blocking the constitutive activation caused by ITD and TKD mutations.[1][6] This "on-target" inhibition effectively shuts down the primary oncogenic driver in these leukemia cells.

Multi-Target Kinase Inhibition Profile

A defining characteristic of midostaurin is its activity against a broad spectrum of kinases beyond FLT3. This multi-targeted nature may contribute to its overall anti-leukemic effects, potentially by inhibiting other pro-survival pathways or affecting the bone marrow microenvironment.[15][16] The inhibitory profile of midostaurin and its active metabolites includes several kinases implicated in oncogenesis.[1][16]

// Edges FLT3 -> STAT5 [arrowhead=normal]; FLT3 -> RAS [arrowhead=normal]; FLT3 -> PI3K [arrowhead=normal];

RAS -> RAF -> MEK -> ERK; PI3K -> AKT -> mTOR;

STAT5 -> Proliferation; ERK -> Proliferation; mTOR -> Proliferation;

Midostaurin -> FLT3 [label="Inhibits\nAutophosphorylation", arrowhead=tee, style=dashed, color="#EA4335", fontcolor="#202124"];

{rank=same; Midostaurin; FLT3;} {rank=same; STAT5; RAS; PI3K;} {rank=same; RAF; AKT;} {rank=same; MEK; mTOR;} {rank=same; ERK;} } .dot Figure 1: Midostaurin inhibits constitutive FLT3 signaling pathways.

Inhibition of Downstream Signaling

By blocking FLT3 autophosphorylation, midostaurin abrogates the downstream signaling pathways that are aberrantly activated in FLT3-mutated AML.[1] This results in:

-

Inhibition of STAT5: Constitutively active FLT3 strongly phosphorylates STAT5, a key transcription factor promoting cell survival and proliferation.[7] Midostaurin treatment leads to decreased STAT5 phosphorylation.[17]

-

Downregulation of the PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Midostaurin attenuates the phosphorylation of AKT, a central node in this cascade.[17]

-

Downregulation of the RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a primary regulator of cell proliferation. Midostaurin inhibits the activation of ERK.[15]

The collective inhibition of these pathways culminates in the induction of cell cycle arrest and apoptosis in FLT3-mutated leukemic cells.[14]

Role of Active Metabolites

Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP 62221 and CGP 52421.[1][18] Both metabolites are pharmacologically active and contribute to the overall therapeutic effect by also inhibiting FLT3 and other kinases.[13][17] Notably, CGP 52421 has a longer half-life and accumulates to higher concentrations in the plasma than the parent drug, suggesting it plays a significant role in sustained target inhibition.[19] This complex interplay between midostaurin and its metabolites is crucial for its clinical efficacy.[16]

Quantitative Data Summary

The efficacy of midostaurin has been quantified in numerous preclinical and clinical studies. The following tables summarize key data regarding its kinase inhibition profile, clinical trial outcomes, and pharmacokinetic properties.

Table 1: Kinase Inhibition Profile of Midostaurin and Metabolites

| Kinase Target | Midostaurin IC₅₀ (nM) | CGP 52421 IC₅₀ (nM) | CGP 62221 IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| FLT3-ITD | <10 | ~10 | Not Reported | [14] |

| FLT3 (Wild Type) | ~11 | Not Reported | Not Reported | [1] |

| KIT D816V | ~80 | Not Reported | Not Reported | [20] |

| SYK | 20.8 | Not Reported | Not Reported | [21] |

| PDGFR | 80 | Not Reported | Not Reported | [20] |

| VEGFR2 | Not Reported | Not Reported | Not Reported | [1] |

| PKCα | ~50 | 100-200 | ~50 | [1] |

Note: IC₅₀ values can vary based on assay conditions. This table provides representative values from the literature.

Table 2: Clinical Efficacy in Newly Diagnosed FLT3-Mutated AML (RATIFY Trial)

| Endpoint | Midostaurin + Chemo (n=360) | Placebo + Chemo (n=357) | Hazard Ratio (HR) | P-value | Reference(s) |

|---|---|---|---|---|---|

| Median Overall Survival | 74.7 months | 25.6 months | 0.78 | 0.009 | [22] |

| 4-Year Overall Survival | 51.4% | 44.3% | - | - | [22] |

| Median Event-Free Survival | 8.2 months | 3.0 months | 0.78 | 0.002 | [22] |

| Complete Remission (CR) Rate | 59% | 54% | - | 0.15 | [23] |

Data from the pivotal Phase III RATIFY (CALGB 10603) trial in patients aged 18-59 years.[22][24]

Table 3: Pharmacokinetic Properties of Midostaurin and its Metabolites

| Parameter | Midostaurin | CGP 62221 | CGP 52421 | Reference(s) |

|---|---|---|---|---|

| Time to Cₘₐₓ (Tₘₐₓ) | 1-3 hours | - | - | [1][13] |

| Protein Binding | >99.8% (primarily to AAG) | - | - | [1] |

| Metabolism | Hepatic (CYP3A4) | - | - | [1][18] |

| Relative Plasma Concentration (Steady State) | 1x | Accumulates, then declines | Accumulates to ~7x parent drug | [19] |

AAG: α-1 acidic glycoprotein.

Key Experimental Protocols

The mechanism of action of midostaurin has been elucidated through a series of standard preclinical experiments. The methodologies for these key assays are outlined below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of midostaurin against a specific kinase (e.g., recombinant FLT3-ITD).

-

Methodology:

-

Reaction Setup: Recombinant human kinase is incubated in a reaction buffer containing a specific peptide substrate and MgCl₂.

-

Compound Addition: A serial dilution of midostaurin (or control compound) is added to the reaction wells.

-

Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled with ³²P or ³³P ([γ-³²P]ATP).

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Measurement: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified. This is typically done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity via scintillation counting.

-

Data Analysis: The percentage of kinase inhibition relative to a vehicle control is plotted against the log of the inhibitor concentration, and the IC₅₀ value is calculated using a non-linear regression model.

-

Cell-Based Proliferation/Viability Assay

-

Objective: To assess the effect of midostaurin on the growth and viability of FLT3-mutated AML cell lines (e.g., MOLM-14, MV4-11).

-

Methodology:

-

Cell Seeding: Cells are seeded at a defined density into 96-well microplates.

-

Treatment: Cells are treated with a range of concentrations of midostaurin or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:

-

MTT Assay: Measures mitochondrial reductase activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels, which correlate with the number of metabolically active cells.

-

-

Data Analysis: The signal (absorbance or luminescence) is normalized to the vehicle control, and the dose-response curve is used to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

-

Western Blotting for Phospho-Protein Analysis

-

Objective: To directly visualize the inhibition of FLT3 autophosphorylation and downstream signaling proteins.

-

Methodology:

-

Cell Treatment: FLT3-mutated AML cells are treated with midostaurin at various concentrations and for different time points.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-AKT, anti-phospho-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.

-

Analysis: The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins to confirm equal loading and assess the specific decrease in phosphorylation.

-

Mechanisms of Resistance

Despite the success of midostaurin, primary and secondary resistance remains a significant clinical challenge.[25] Resistance can emerge through various molecular mechanisms that allow leukemic cells to survive and proliferate despite the presence of the drug.

-

On-Target Resistance (Secondary FLT3 Mutations): The most direct form of resistance involves the acquisition of new mutations within the FLT3 gene itself. The "gatekeeper" mutation F691L, located at the drug-binding pocket, can sterically hinder midostaurin binding, rendering the inhibitor ineffective while preserving kinase activity.[12][26]

-

Off-Target Resistance (Bypass Signaling): Leukemic cells can develop resistance by activating alternative signaling pathways that bypass their dependency on FLT3. This is a common mechanism and can involve:

-

Acquisition of mutations in parallel pathways: Mutations in genes like NRAS, KRAS, or IDH2 can activate the MAPK or other signaling cascades independently of FLT3.[9][12]

-

Upregulation of other kinases: Increased expression or activation of other receptor tyrosine kinases, such as AXL, or downstream kinases like PIM1, can provide alternative pro-survival signals.[12]

-

-

Clonal Evolution: AML is a clonally heterogeneous disease. Treatment with midostaurin and chemotherapy exerts a strong selective pressure, which can lead to different outcomes. At relapse, some patients may have persistence of the original FLT3-ITD clone, which has acquired new resistance mutations.[11][23] In other cases, the FLT3-ITD clone is eradicated, but a pre-existing or newly emerged FLT3-negative subclone with different driver mutations expands to cause relapse.[11][23]

Conclusion

Midostaurin represents a landmark in the targeted therapy of AML. Its mechanism of action is centered on the potent, direct inhibition of the constitutively active FLT3 receptor, a key oncogenic driver in a significant subset of AML patients. By binding to the ATP pocket of FLT3, midostaurin prevents receptor autophosphorylation, leading to the shutdown of critical downstream pro-survival and proliferative signaling pathways, including STAT5, PI3K/AKT, and MAPK. The clinical efficacy of midostaurin is further supported by the activity of its major metabolites, which also inhibit FLT3 and other kinases. While its multi-targeted profile may contribute to its overall anti-leukemic effect, the development of resistance through on-target mutations and bypass pathway activation remains a critical challenge. A thorough understanding of this mechanism of action is essential for the rational design of combination therapies and the development of next-generation inhibitors to overcome resistance and further improve outcomes for patients with FLT3-mutated AML.

References

- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Midostaurin: First Targeted Therapy in AML Is Potentially Practice Changing - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]

- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]

- 11. ashpublications.org [ashpublications.org]

- 12. mdpi.com [mdpi.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ashpublications.org [ashpublications.org]

- 15. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. ascopubs.org [ascopubs.org]

- 20. dash.harvard.edu [dash.harvard.edu]

- 21. oncotarget.com [oncotarget.com]

- 22. Adding Midostaurin to Chemotherapy in AML With FLT3 Mutation - The ASCO Post [ascopost.com]

- 23. Clonal evolution of acute myeloid leukemia with FLT3-ITD mutation under treatment with midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Multikinase Inhibitor Midostaurin in Newly Diagnosed AML Patients with FLT3 Mutations: Results of the CALGB 10603/RATIFY Trial - Conference Correspondent [conference-correspondent.com]

- 25. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Preclinical Profile of Midostaurin in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (formerly known as PKC412) is a multi-targeted kinase inhibitor that has emerged as a significant therapeutic agent in the management of specific subtypes of leukemia, particularly Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and limitations of midostaurin in leukemic models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-leukemic therapies.

Mechanism of Action

Midostaurin is a potent, orally bioavailable inhibitor of multiple protein kinases that are critical for the proliferation and survival of leukemic cells. Its primary targets include:

-

FLT3: Midostaurin inhibits both wild-type (WT) and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation. Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.

-

KIT: The receptor tyrosine kinase KIT is another important target of midostaurin, particularly the D816V mutation found in systemic mastocytosis.

-

SYK (Spleen Tyrosine Kinase): Midostaurin has been shown to be a dual inhibitor of FLT3 and SYK. SYK can be constitutively activated in FLT3-ITD positive AML and its inhibition may contribute to the anti-leukemic activity of midostaurin.

-

Other Kinases: Midostaurin also inhibits other kinases involved in cancer cell signaling, such as platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase C (PKC).

The inhibition of these kinases by midostaurin leads to the suppression of key downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, ultimately resulting in cell cycle arrest and apoptosis of leukemic cells.

Signaling Pathway of Midostaurin's Action on FLT3-ITD

Caption: Midostaurin inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.

In Vitro Efficacy

Midostaurin has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of leukemia cell lines in vitro. Its efficacy is most pronounced in cell lines harboring FLT3 mutations, but it also shows activity in FLT3-WT cell lines, likely due to its multi-targeted nature.

Table 1: In Vitro Anti-proliferative Activity of Midostaurin in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | FLT3 Status | IC50 (nM) | Reference |

| MOLM-14 | AML | FLT3-ITD | ~3 | |

| MV4-11 | AML | FLT3-ITD | 10 | |

| Ba/F3-FLT3-ITD | Pro-B | FLT3-ITD | ≤10 | |

| Ba/F3-FLT |

The Odyssey of a Multi-Kinase Inhibitor: A Technical Guide to the Discovery and Development of Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the journey of Midostaurin (Rydapt®), from its origins as a derivative of a natural product to its approval as a targeted therapy for specific hematological malignancies. We will delve into the core scientific and clinical aspects of its discovery, mechanism of action, preclinical evaluation, and clinical development, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and Origins: From Staurosporine to a Multi-Kinase Inhibitor

Midostaurin, initially known as CGP41251 or PKC412, was first synthesized in 1986 by Giorgio Caravatti.[1][2] It emerged from a medicinal chemistry program aimed at improving the selectivity of staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, towards Protein Kinase C (PKC).[1] Staurosporine itself was a potent but non-selective kinase inhibitor.[1] The initial development of Midostaurin focused on its potential as a PKC inhibitor for various indications, including solid tumors.[1][2]

Early preclinical studies revealed that Midostaurin inhibited cell proliferation by interfering with the cell cycle and demonstrated anti-tumor activity in murine xenograft models of various solid tumors, including lung, colon, breast, melanoma, and glioblastoma.[1][2] However, its journey took a pivotal turn with the discovery of its potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] This discovery, years after its initial synthesis, repositioned Midostaurin as a promising agent for hematological malignancies, particularly Acute Myeloid Leukemia (AML), where activating mutations in FLT3 are a common and poor prognostic factor.[1][3]

Mechanism of Action: A Multi-Targeted Approach

Midostaurin is a multi-targeted kinase inhibitor, exerting its effects by binding to the ATP-binding site of several key kinases involved in cell signaling, proliferation, and survival.[3] Its primary targets include FLT3 (both wild-type and mutated forms), KIT (including the D816V mutation), Protein Kinase C (PKCα/β/γ), VEGFR2, and PDGFR.[3][4][5]

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are found in approximately 30% of AML patients and lead to constitutive activation of the receptor, driving uncontrolled proliferation of leukemic blasts.[3][6][7] Midostaurin potently inhibits both wild-type and mutant FLT3, thereby blocking downstream signaling pathways crucial for leukemic cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4][6][8] This inhibition ultimately induces apoptosis in FLT3-expressing leukemia cells.[4]

Inhibition of KIT Signaling in Systemic Mastocytosis

In advanced systemic mastocytosis (SM), a key driver is the activating mutation D816V in the KIT proto-oncogene receptor tyrosine kinase.[1][3] Midostaurin effectively inhibits this mutant form of KIT, leading to the control of abnormal mast cell proliferation and survival.[3][9]

Preclinical Evaluation

The preclinical development of Midostaurin involved a range of in vitro and in vivo studies to characterize its activity, selectivity, and pharmacokinetic profile.

In Vitro Kinase and Cell-Based Assays

Midostaurin's inhibitory activity was evaluated against a panel of kinases and various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Midostaurin

| Target Kinase/Cell Line | IC50 (nM) | Reference |

| Kinases | ||

| PKCα | 80 - 500 | [5] |

| PKCβ | 80 - 500 | [5] |

| PKCγ | 80 - 500 | [5] |

| Syk | 20.8 - 95 | [10][11] |

| Flk-1 (VEGFR2) | 80 - 500 | [5] |

| Akt | 80 - 500 | [5] |

| PKA | 80 - 500 | [5] |

| c-Kit | 80 - 500 | [5] |

| c-Fgr | 80 - 500 | [5] |

| c-Src | 80 - 500 | [5] |

| FLT3 | 80 - 500 | [5] |

| PDGFRβ | 80 - 500 | [5] |

| VEGFR1 | 80 - 500 | [5] |

| Cell Lines | ||

| EOL-1 (human) | 3.8 | [5] |

| MOLM13 (human) | 4.7 | [5] |

| MV4-11 (human) | 12 | [5] |

| Ba/F3-FLT3-ITD+TEL-SYK | 3.0 | [10] |

| Ba/F3-FLT3-ITD | 6.3 | [10] |

Experimental Protocols: Key Preclinical Assays

-

Kinase Inhibition Assays: The inhibitory activity of Midostaurin against purified kinases was typically determined using radiometric or fluorescence-based assays. These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.

-

Cell Proliferation Assays (MTS/Cell Titer-Blue): The anti-proliferative effects of Midostaurin on cancer cell lines were commonly assessed using colorimetric assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Cell Titer-Blue assays. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. Cells are seeded in microplates and treated with a range of Midostaurin concentrations for a specified period (e.g., 72 hours). The absorbance or fluorescence is then measured, and the IC50 value for cell growth inhibition is determined.

-

In Vivo Xenograft Models: To evaluate the in vivo efficacy of Midostaurin, human cancer cell lines were implanted into immunocompromised mice. Once tumors were established, the mice were treated with Midostaurin or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed. These studies demonstrated Midostaurin's ability to inhibit tumor growth in a living organism.[1][2]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Midostaurin and its active metabolites is crucial for understanding its clinical activity and potential for drug-drug interactions.

Table 2: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |

| Time to Max. Concentration (Tmax) | 1-3 hours (fasting) | - | - | [4][12] |

| Volume of Distribution (Vd) | 95.2 L | - | - | [4] |

| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [4] |

| Metabolism | Primarily via CYP3A4 | Metabolized by CYP3A4 | Metabolized by CYP3A4 | [4][13] |

| Elimination Half-life | ~21 hours | ~32 hours | ~482 hours | [4] |

| Clearance (initial formation) | - | 1.47 L/h | 0.501 L/h | [4] |

| Excretion | ~95% in feces (91% as metabolites) | - | - | [4] |

Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-demethylation product) and CGP52421 (a hydroxyl derivative).[4][13][14] Both metabolites contribute to the overall pharmacological activity of the drug.[9] The long half-life of CGP52421 suggests its potential for sustained activity.[4][13]

Clinical Development and Trials

The clinical development of Midostaurin for AML and advanced SM involved several key trials that established its efficacy and safety profile.

The RATIFY Trial (CALGB 10603)

The pivotal Phase III RATIFY trial was a randomized, double-blind, placebo-controlled study that evaluated the addition of Midostaurin to standard induction and consolidation chemotherapy in adult patients (18-60 years) with newly diagnosed FLT3-mutated AML.[1][2][15]

Table 3: Key Outcomes of the RATIFY Trial

| Outcome | Midostaurin + Chemotherapy | Placebo + Chemotherapy | p-value | Reference |

| Median Overall Survival | 74.7 months | 25.6 months | 0.009 | [15] |

| 5-year Event-Free Survival Rate | 45.2% | 30.1% | 0.044 | [15] |

The RATIFY trial demonstrated a significant improvement in both overall survival and event-free survival with the addition of Midostaurin, leading to its approval for this indication.[1][2][15]

Clinical Trial in Advanced Systemic Mastocytosis

A single-arm, open-label Phase II study investigated the efficacy of Midostaurin monotherapy in patients with advanced systemic mastocytosis.[16] Of the 89 patients with organ damage, 60% responded to the treatment, with 45% achieving a major response, defined as the complete resolution of at least one type of organ damage.[16] The median overall survival was 33.9 months, a significant improvement over historical outcomes.[16]

Experimental Protocol: RATIFY Trial Design

Synthesis

Midostaurin is prepared by a semi-synthetic process starting from staurosporine, which is produced by fermentation of the bacterium Streptomyces staurosporeus. The key step in the synthesis is the benzoylation of staurosporine.[17]

References

- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]

- 17. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]

In vitro anti-proliferative activity of Midostaurin

An In-Depth Technical Guide to the In Vitro Anti-Proliferative Activity of Midostaurin

Introduction

Midostaurin (PKC412) is a multi-targeted kinase inhibitor that represents a significant advancement in the treatment of specific hematological malignancies.[1][2] Originally derived from the natural product staurosporine, it was initially investigated as a protein kinase C (PKC) inhibitor.[3][4] Subsequent research revealed its potent inhibitory activity against a range of kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and KIT, which are crucial drivers in certain cancers.[2][5] This broad-spectrum activity has led to its approval by the U.S. Food and Drug Administration (FDA) for the treatment of newly diagnosed FLT3-mutation-positive acute myeloid leukemia (AML) and for advanced systemic mastocytosis (SM), mast cell leukemia (MCL), and SM with associated hematological neoplasm (SM-AHN).[4][6] This guide provides a detailed overview of the in vitro anti-proliferative mechanisms of Midostaurin, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action: A Multi-Kinase Inhibition Profile

Midostaurin exerts its anti-proliferative effects by competitively binding to the ATP-binding site of multiple kinases, thereby inhibiting their catalytic activity and blocking downstream signaling pathways essential for cell proliferation and survival.[5] Its primary targets include both wild-type and mutated forms of FLT3 and KIT.[5][6] Mutations in these receptor tyrosine kinases, such as FLT3 internal tandem duplications (FLT3-ITD) or KIT D816V, lead to their constitutive activation, promoting uncontrolled cell growth.[5][7]

Midostaurin's inhibitory profile extends to a variety of other kinases, including:

-

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)[3]

-

Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)[6][8]

-

Src family kinases[3]

By inhibiting these targets, Midostaurin disrupts key signaling cascades such as the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are critical for cell cycle progression and the suppression of apoptosis.[3][11][12]

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of Midostaurin has been quantified across numerous cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These studies demonstrate potent, submicromolar activity, particularly in cells harboring FLT3 mutations.

Table 1: IC50 Values of Midostaurin in Various Cancer Cell Lines

| Cell Line | Cancer Type | FLT3/KIT Status | IC50 (µM) | Assay Duration (h) | Assay Type | Reference(s) |

|---|---|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.0047 | 72 | MTS Assay | [8] |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.012 | 72 | Cell Titer-Blue | [8] |

| EOL-1 | Eosinophilic Leukemia | - | 0.0038 | 72 | MTS Assay | [8] |

| Ba/F3-FLT3-ITD | Pro-B Lymphocyte | FLT3-ITD (Transfected) | < 0.01 | - | Proliferation Assay | [4][12] |

| CT26 | Colorectal Carcinoma | - | 5.6 | 24 | - | [13] |

| HCT116 | Colorectal Carcinoma | - | 3.6 | 24 | - | [13] |

| SW480 | Colorectal Carcinoma | - | 8.8 | 24 | - | [13] |

| THP1 | Acute Myeloid Leukemia | FLT3-WT | 0.916 | 48 | - | [14] |

| HMC-1.2 | Mast Cell Leukemia | KIT D816V | 0.05 - 0.25 | - | Proliferation Assay | [7] |

| Ba/F3-TEL-SYK | Pro-B Lymphocyte | SYK (Activated) | 0.101 | 72 | Proliferation Assay |[10] |

Effects on Cell Cycle Progression and Apoptosis

Midostaurin's anti-proliferative activity is mediated through two primary cellular processes: the induction of cell cycle arrest and the promotion of apoptosis (programmed cell death).

Cell Cycle Arrest

In vitro studies have consistently shown that Midostaurin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[13][14] This arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.[4]

Table 2: Effect of Midostaurin on Cell Cycle Distribution

| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference(s) |

|---|---|---|---|---|---|

| CT26 | Control | - | - | 14.1 ± 0.8 | [13] |

| CT26 | Midostaurin (20 µM) | - | - | 83.0 ± 1.5 | [13] |

| THP1 | Control | - | - | 9.5 | [14] |

| THP1 | Midostaurin (400 nM) | - | - | 20.1 | [14] |

| THP1 | Midostaurin (800 nM) | - | - | 36.4 |[14] |

Induction of Apoptosis

By inhibiting pro-survival signaling pathways, Midostaurin triggers apoptosis in cancer cells.[3][12] This effect is often evaluated by measuring the externalization of phosphatidylserine using Annexin V staining or by observing the cleavage of key apoptotic proteins like PARP.[15][16] Studies combining Midostaurin with other agents, such as the BCL-2 inhibitor venetoclax, have shown a synergistic induction of apoptosis in AML cells.[16][17]

Table 3: Apoptosis Induction by Midostaurin in FLT3-ITD AML Cells

| Cell Line / Sample | Treatment | % Apoptotic Cells (Annexin V+) | Assay Duration (h) | Reference(s) |

|---|---|---|---|---|

| MOLM-13 | Midostaurin (10 nM) | ~20% | 24 | [16] |

| MOLM-13 | Venetoclax (100 nM) | ~15% | 24 | [16] |

| MOLM-13 | Midostaurin (10 nM) + Venetoclax (100 nM) | ~75% | 24 | [16] |

| MV4-11 | Midostaurin (10 nM) | ~30% | 24 | [16] |

| MV4-11 | Venetoclax (500 nM) | ~20% | 24 | [16] |

| MV4-11 | Midostaurin (10 nM) + Venetoclax (500 nM) | ~80% | 24 |[16] |

Key Experimental Protocols

The in vitro anti-proliferative activity of Midostaurin is assessed using a set of standard cell biology techniques.

Protocol 1: Cell Viability / Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[18] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence (for adherent cells).[19]

-

Compound Treatment: Treat cells with a range of Midostaurin concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. Cell viability is calculated relative to untreated control cells.

Protocol 2: Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane.[20][21] Annexin V, a protein with high affinity for PS, is fluorescently labeled. Propidium Iodide (PI), a fluorescent nuclear stain, is used to differentiate apoptotic (PI-negative) from necrotic or late-stage apoptotic (PI-positive) cells.[22]

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with Midostaurin for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[22]

-

Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[20]

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[21]

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[21]

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[22]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with Midostaurin as required.

-

Harvesting: Harvest cells and wash with PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice. This permeabilizes the cell membrane.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. A histogram of fluorescence intensity reveals the percentage of cells in each phase of the cell cycle.

Conclusion

Midostaurin demonstrates potent in vitro anti-proliferative activity against a wide range of cancer cell lines, particularly those driven by mutations in the FLT3 and KIT kinases. Its mechanism of action involves the simultaneous inhibition of multiple signaling pathways crucial for cancer cell survival and growth. This multi-targeted approach leads to profound cytostatic and cytotoxic effects, manifested as G2/M cell cycle arrest and the robust induction of apoptosis. The standardized protocols detailed in this guide provide a framework for the continued investigation and characterization of Midostaurin and other kinase inhibitors in a preclinical research setting.

References

- 1. ashpublications.org [ashpublications.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Midostaurin Modulates Tumor Microenvironment and Enhances Efficacy of Anti-PD-1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MTT Assay [protocols.io]

- 20. abpbio.com [abpbio.com]

- 21. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Midostaurin in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin (PKC412) is a multi-targeted kinase inhibitor that has demonstrated significant efficacy in the treatment of various hematological malignancies, most notably FLT3-mutated Acute Myeloid Leukemia (AML) and advanced Systemic Mastocytosis (SM).[1][2][3] A cornerstone of its therapeutic action is the induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which midostaurin triggers programmed cell death, details key experimental protocols for its study, and presents quantitative data to support its pro-apoptotic activity.

Introduction to Midostaurin

Midostaurin is an orally administered, semi-synthetic derivative of the alkaloid staurosporine.[4] It functions as a broad-spectrum kinase inhibitor, targeting a range of kinases implicated in oncogenesis.[4][5][6] Its approval for specific cancers, particularly those driven by mutations in the FMS-like tyrosine kinase 3 (FLT3), marked a significant advancement in targeted cancer therapy.[1][2][7] The clinical efficacy of midostaurin is tightly linked to its ability to halt aberrant cell proliferation and induce apoptosis.[1][3]

Mechanism of Action: Induction of Apoptosis

Midostaurin's pro-apoptotic effects are multifactorial, stemming from its inhibition of several key signaling kinases.

Inhibition of FLT3 and Downstream Pathways

The primary target of midostaurin in AML is the FLT3 receptor tyrosine kinase.[6][7] Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation, driving uncontrolled proliferation and survival of leukemic cells.[6][8]

Midostaurin binds to the ATP-binding site of both wild-type and mutated FLT3, inhibiting its autophosphorylation.[6][8][9] This blockade disrupts critical downstream pro-survival signaling cascades:[9]

-

PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and proliferation signals.

-

MAPK/ERK Pathway: Disruption of this pathway contributes to cell cycle arrest and apoptosis.

-

STAT5 Pathway: Blocking STAT5 activation, a key transcription factor for survival genes, is crucial for inducing apoptosis.

Inhibition of these pathways culminates in cell cycle arrest, primarily at the G1 phase, and the initiation of apoptosis.[3][10][11]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Midostaurin shifts the balance towards apoptosis by downregulating anti-apoptotic proteins. Specifically, treatment with midostaurin has been shown to decrease the levels of Mcl-1 and Bcl-xL in mutant FLT3-expressing cells.[12][13]

The downregulation of Mcl-1 is particularly significant. Mcl-1 sequesters the pro-apoptotic protein Bim. By reducing Mcl-1 levels, midostaurin leads to the release of Bim, which can then activate the apoptotic cascade.[14] This mechanism is the basis for the observed synergistic effect between midostaurin and the Bcl-2 inhibitor venetoclax, which frees Bim from Bcl-2, leading to a potent induction of apoptosis.[10][14][15]

Caspase Activation

The downstream effect of midostaurin's action is the activation of the caspase cascade, a hallmark of apoptosis. Inhibition of FLT3 signaling leads to the activation of initiator caspases (e.g., Caspase-9) which in turn cleave and activate executioner caspases (e.g., Caspase-3 and -7).[13] Activated Caspase-3 then cleaves cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[16]

Quantitative Data on Midostaurin's Activity

The potency of midostaurin in inhibiting cell proliferation and inducing apoptosis is typically quantified by the half-maximal inhibitory concentration (IC50).

| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference(s) |

| Ba/F3-FLT3-ITD | Mutant | Not Specified | < 10 | [8] |

| Ba/F3-FLT3-ITD | Mutant | Not Specified | 6.3 | |

| MOLM13 | Mutant | MTS Assay (72h) | 4.7 | [5] |

| MV4-11 | Mutant | Cell Titer-Blue (72h) | 12.0 | [5] |

| EOL-1 | Not Specified | MTS Assay (72h) | 3.8 | [5] |

| THP-1 | Wild-Type | MTT Assay | 916 | [17] |

Experimental Protocols

Investigating the pro-apoptotic effects of midostaurin involves a series of well-established cellular and molecular biology techniques.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[9][14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.

-

Treatment: Add various concentrations of midostaurin to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow formazan crystal formation.[12]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]

Protocol:

-

Cell Collection: Induce apoptosis with midostaurin. Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[18]

-

Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[18]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][18]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[2][15]

Protocol (using a commercial kit like Caspase-Glo® 3/7):

-

Cell Plating: Seed cells in a white-walled 96-well plate. Treat with midostaurin to induce apoptosis.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[2]

-

Assay: Remove the plate from the incubator. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[15]

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[2]

-

Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins.[5]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Bcl-2, Mcl-1, cleaved Caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[8]

Protocol:

-

Lysate Preparation: Treat cells with midostaurin. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Midostaurin effectively induces apoptosis in cancer cells, primarily through the inhibition of the FLT3 signaling pathway. This action leads to the suppression of downstream pro-survival signals (PI3K/AKT, MAPK/ERK, STAT5), a pro-apoptotic shift in the balance of Bcl-2 family proteins, and the activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of midostaurin and other kinase inhibitors, facilitating further research and development in targeted cancer therapy.

References

- 1. Caspase-3/7 activity assay and cell apoptosis analysis [bio-protocol.org]

- 2. promega.com [promega.com]

- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. ulab360.com [ulab360.com]

- 16. researchgate.net [researchgate.net]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Methodological & Application

Application Note: Western Blot Protocol for Detecting Phospho-FLT3 Inhibition by Midostaurin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the inhibitory activity of midostaurin on FMS-like tyrosine kinase 3 (FLT3) phosphorylation in cancer cell lines using Western blotting.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and are associated with a poor prognosis in Acute Myeloid Leukemia (AML).[1][2] This constitutive activation drives uncontrolled cell proliferation through downstream signaling pathways, including STAT5, PI3K/Akt, and RAS/MAPK.[3][4]

Midostaurin is an orally administered, multi-targeted kinase inhibitor that potently inhibits both wild-type and mutated FLT3, in addition to other kinases like KIT, PDGFR, and VEGFR2.[1][3][5] It functions by binding to the ATP-binding site of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] Western blotting is a crucial immunoassay for verifying the mechanism of action of kinase inhibitors like midostaurin by measuring the phosphorylation status of the target protein. This protocol details the steps to evaluate the effect of midostaurin on FLT3 phosphorylation at tyrosine 591 (Tyr591), a key residue in the activation loop.

FLT3 Signaling and Midostaurin Inhibition

The diagram below illustrates the primary signaling pathways activated by the FLT3 receptor and the inhibitory action of midostaurin.

Caption: Midostaurin inhibits FLT3 autophosphorylation, blocking downstream pro-survival pathways.

Experimental Workflow

The overall workflow for the Western blot experiment is outlined below.

Caption: Key steps for Western blot analysis of p-FLT3 inhibition.

Materials and Reagents

Key Reagents and Buffers

| Reagent / Buffer | Component | Concentration / Amount |

| Cell Lysis Buffer | RIPA Buffer (or similar) | - |

| Protease Inhibitor Cocktail | 1X | |

| Phosphatase Inhibitor Cocktail | 1X | |

| Laemmli Sample Buffer | 2-Mercaptoethanol or DTT | 5-10% (v/v) |

| Bromophenol Blue | 0.01% (w/v) | |

| Blocking Buffer | Bovine Serum Albumin (BSA) | 5% (w/v) in TBST |

| Wash Buffer (TBST) | Tris-Buffered Saline (TBS) | 1X |

| Tween-20 | 0.1% (v/v) | |

| Primary Antibodies | See Table 4.2 | - |

| Secondary Antibody | HRP-conjugated Anti-Rabbit IgG | See Table 4.2 |

| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | - |

Recommended Antibodies

| Antibody Target | Vendor / Catalog # (Example) | Application | Recommended Dilution | Incubation |

| Phospho-FLT3 (Tyr591) | Cell Signaling Technology #3461 | WB | 1:1000 | 4°C, Overnight |

| Total FLT3 | Thermo Fisher Scientific PA5-80639 | WB | 1:1000 | 4°C, Overnight |

| β-Actin (Loading Control) | Standard Vendor | WB | 1:1000 - 1:5000 | Room Temp, 1 hour |

| Anti-Rabbit IgG, HRP-linked | Standard Vendor | WB | 1:2000 - 1:10000 | Room Temp, 1 hour |

Detailed Experimental Protocol

Cell Culture and Midostaurin Treatment

-

Culture FLT3-mutated AML cells (e.g., MOLM-14 or MV4-11) in appropriate media and conditions until they reach approximately 80% confluency.

-

Seed cells at a density of 1-2 x 10⁶ cells/mL in fresh media and allow them to recover for a few hours.

-

Prepare a stock solution of midostaurin in DMSO.

-

Treat cells with varying concentrations of midostaurin (e.g., 0, 10, 50, 100, 500 nM) for a defined period. A short incubation of 20-30 minutes is often sufficient to observe changes in phosphorylation.[6] A vehicle control (DMSO only) must be included.

Cell Lysis and Protein Quantification

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer

-

Normalize the protein concentration for all samples with Lysis Buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.[7] Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over milk.[8]

-

Incubate the membrane with the primary antibody against p-FLT3 (Tyr591), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped and re-probed for Total FLT3 and a loading control like β-Actin.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FLT3 signal to the Total FLT3 signal for each condition. Compare the normalized p-FLT3 levels in midostaurin-treated samples to the vehicle control to determine the extent of inhibition.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or Weak p-FLT3 Signal | Inactive kinase in cell line. | Confirm constitutive FLT3 activation in the untreated control. |

| Insufficient protein loaded. | Load at least 20 µg of protein per lane. | |

| Ineffective antibody. | Use a recommended and validated antibody. One researcher reported success with CST #3464 after issues with #3461.[8] | |

| High Background | Insufficient blocking or washing. | Increase blocking time to 1.5 hours and increase the number/duration of washes. |

| Antibody concentration too high. | Further dilute primary and/or secondary antibodies. | |

| Non-specific Bands | Antibody cross-reactivity. | Ensure antibody specificity. Some p-FLT3 antibodies may cross-react with other phosphorylated proteins.[9] |

| Protein degradation. | Always use fresh protease/phosphatase inhibitors in the lysis buffer and keep samples on ice. |

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. Phospho-FLT3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 Polyclonal Antibody (PA5-80639) [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Midostaurin for In Vivo Xenograft Models of Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) who are FMS-like tyrosine kinase 3 (FLT3) mutation-positive.[1] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis due to constitutive activation of the FLT3 receptor, which drives uncontrolled cell proliferation.[2][3] Midostaurin binds to the ATP-binding site of these kinases, inhibiting their activity and downstream signaling pathways, thereby inducing apoptosis in leukemic cells.[2][4]

Preclinical studies utilizing in vivo xenograft models are crucial for evaluating the efficacy and pharmacodynamics of anti-leukemic agents like midostaurin. These models, particularly patient-derived xenografts (PDXs), are invaluable tools as they retain the genetic diversity and phenotypic heterogeneity of the original tumor.[5][6] This document provides detailed protocols for establishing AML xenograft models and for the subsequent treatment with midostaurin, along with a summary of key data from relevant preclinical studies.

Mechanism of Action of Midostaurin in AML

Midostaurin exerts its anti-leukemic effects by targeting several key signaling pathways implicated in AML pathogenesis. In FLT3-mutated AML, the constitutive activation of the FLT3 receptor leads to the downstream activation of pro-survival and proliferative pathways such as PI3K/AKT/mTOR and RAS/MEK/ERK. Midostaurin effectively inhibits FLT3 autophosphorylation, thereby blocking these downstream signals and inducing cell cycle arrest and apoptosis in FLT3-mutant AML cells.[4] Interestingly, midostaurin has also shown efficacy in AML models with wild-type FLT3, suggesting that its therapeutic effect may also be mediated through the inhibition of other kinases like SYK or KIT, or by modulating other signaling pathways involved in leukemogenesis.[7]

Experimental Protocols

The successful establishment of AML xenograft models, particularly from patient samples, is a critical first step. The following protocol is an optimized approach to improve engraftment rates.[5]

Materials:

-

AML patient-derived primary cells or human AML cell lines (e.g., MOLM-14 for FLT3-ITD, SKNO-1, OCI-AML3).

-

Immunodeficient mice (e.g., NOD/SCID, NSG).[8]

-

Phosphate-buffered saline (PBS), sterile.

-

Fetal bovine serum (FBS).

-

Cell culture medium (e.g., RPMI-1640).

-

Syringes and needles (27-30 gauge).

Protocol:

-

Cell Preparation:

-

For cell lines, culture cells under standard conditions to achieve logarithmic growth phase.

-

For patient-derived samples, thaw cryopreserved cells rapidly in a 37°C water bath. To increase viability, transfer cells into a tube containing pre-warmed culture medium with FBS.[5]

-

Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 2 x 10^6 to 10 x 10^6 cells per 200 µL.[7]

-

-

Cell Injection:

-

Administer the cell suspension to 6-8 week old female immunodeficient mice via intravenous (IV) tail vein injection.[7]

-

-

Engraftment Monitoring:

-

Monitor mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).

-

Starting 3-4 weeks post-injection, collect peripheral blood weekly to monitor for the presence of human CD45+ cells by flow cytometry to assess engraftment.[5]

-

For cell lines expressing a reporter gene (e.g., luciferase), perform bioluminescence imaging to monitor leukemia burden.[7]

-

Materials:

-

Midostaurin powder.

-

Vehicle for formulation (e.g., pre-concentrate/microemulsion with 5% drug powder, 34% Vitamin E TPGS, 42.5% PEG400, 8.5% corn oil, and 10% ethanol, dissolved in purified water).[7]

-

Oral gavage needles.

Protocol:

-

Drug Formulation:

-

Prepare the midostaurin formulation on the day of treatment. For example, a pre-concentrate can be dissolved in purified water at a 24:76 ratio.[7]

-

-

Dosing and Administration:

-

Treatment Monitoring:

-

Monitor tumor burden regularly using bioluminescence imaging or flow cytometry of peripheral blood.

-

Measure body weight regularly to assess toxicity.

-

Continue treatment for a predetermined period (e.g., 28 days) or until a humane endpoint is reached.[7]

-

Monitor and record survival data for all groups.

-

Data Presentation

The following tables summarize quantitative data from preclinical studies of midostaurin in AML xenograft models.

Table 1: Efficacy of Midostaurin in AML Cell Line-Derived Xenograft Models

| Cell Line | Mouse Strain | Midostaurin Dose (mg/kg) | Administration Route | Key Findings | Reference |

| SKNO-1-luc+ | NSG | 80 | Oral gavage, daily | Significantly lowered leukemia burden (p < 0.0001) and increased median survival (p < 0.0001). The drug was well-tolerated. | [7] |

| OCI-AML3-luc+ | NSG | 100 | Oral gavage, daily | Significantly lowered leukemia burden (p < 0.0001) and increased median survival (p < 0.0001). The drug was well-tolerated. | [7] |

| FLT3-ITD | BALB/c | 100 | Oral gavage, daily | All mice treated with midostaurin survived at 90 days compared to approximately 20% of control animals in a myeloproliferative neoplasm model. | [4] |

Table 2: Pharmacokinetics of Midostaurin and its Metabolites

| Compound | Half-life (t½) | Potency vs. Midostaurin (in vitro) | Notes | Reference |

| Midostaurin | ~20.3 hours | - | Primarily metabolized by hepatic CYP3A4.[9][10] | [11] |

| CGP52421 | ~495 hours | 2-4 times less potent on PKC | Equivalent activity to midostaurin in inhibiting FLT3 kinase.[9] | [11] |

| CGP62221 | ~33.4 hours | Comparable potency on PKCα | Exhibits a markedly longer terminal elimination half-life in vivo, remaining detectable during treatment breaks.[10] | [11] |

Conclusion

Midostaurin has demonstrated significant preclinical efficacy in various in vivo xenograft models of AML, supporting its clinical development and approval. The protocols outlined in this document provide a framework for researchers to conduct their own preclinical evaluations of midostaurin and other novel therapeutics for AML. The use of well-characterized cell line-derived and patient-derived xenograft models is essential for translating preclinical findings into clinical success. Careful consideration of experimental design, including appropriate mouse strains, cell numbers, and drug formulation, is critical for obtaining robust and reproducible data.

References

- 1. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 3. Midostaurin improves survival in new AML | MDedge [live.mdedge.com]

- 4. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Quantification of Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Accurate and precise quantification of Midostaurin in pharmaceutical dosage forms and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of Midostaurin using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established and validated procedures, ensuring reliability and reproducibility.

Comparative Summary of HPLC Methods for Midostaurin Quantification

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Midostaurin. The following table summarizes the key chromatographic parameters from various published methods, offering a comparative overview to aid in method selection and development.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (LC-MS/MS) |

| Column | Thermo Scientific C18 | X-Bridge C18 (4.6 x 250 mm, 5 µm) | Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Bonded Octadecyl Silica (3.5 µm particle size) |

| Mobile Phase | Water, Acetonitrile, and Trifluoroacetic Acid (ratio not specified)[1] | Methanol: Water (75:25 v/v)[2][3][4] | Methanol: Buffer (75:25 v/v)[5] | Gradient of 0.1% (v/v) formic acid in acetonitrile and 10mM ammonium formate in water with 0.1% formic acid[6] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3][4] | 1.0 mL/min[5] | Not specified |

| Detection Wavelength | 293 nm[1] | 243 nm[2][3][4] | 270 nm[5] | Mass Spectrometry (MS) |

| Retention Time | 5.40 min[1] | 3.155 min[2][3][4] | 2.142 min[5] | Not specified |

| Linearity Range | 10-80 µg/mL[1] | 10-50 µg/mL[2][3] | Not specified | 75-2500 ng/mL[6] |

| LOD | Not specified | 1.2 µg/mL[2][3] | 0.439 µg/mL[5] | Not specified |

| LOQ | Not specified | 3.8 µg/mL[2][3] | 1.466 µg/mL[5] | Not specified |

| Sample Type | Capsule Dosage Form[1] | API and Capsule Dosage Form[2][3][4] | Bulk and Pharmaceutical Dosage Form[5] | Plasma[6] |

Experimental Protocols

Protocol 1: Quantification of Midostaurin in Capsule Dosage Form

This protocol is adapted from a validated RP-HPLC method for the routine quality control analysis of Midostaurin in capsules.[1]

2.1.1. Materials and Reagents

-

Midostaurin reference standard

-

Acetonitrile (HPLC grade)

-